1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
“1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is a heterocyclic organic compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a carboxylic acid (-COOH) and a 2-chlorophenyl group attached . The InChI code for this compound is 1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” include a molecular weight of 210.66 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . Unfortunately, specific information about its melting point, boiling point, density, and solubility is not available.Scientific Research Applications
Photochemical Reactivity
- A study examined the photochemical reactivity of chloro-substituted trans-stilbene carboxylic acids, including derivatives similar to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. These compounds demonstrated the ability to dimerize upon excitation, forming a substituted cyclobutane system (H. Brune et al., 1994).
Cyclobutane Group Chemistry
- The cyclobutane group, which is part of the 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid structure, is known for its resistance to certain reagents and its reactivity compared to unsaturated hydrocarbons. This research provides a comprehensive overview of the general properties, synthesis, and reactions involving the cyclobutane group (B. Uff, 1964).
Synthesis and Structural Studies
- Various studies have focused on the synthesis and structural analysis of cyclobutane-containing compounds. These include the synthesis of cis and trans methanoglutamic acids from cyclobutane precursors (Y. Gaoni, 1988), and the development of a method to create cell-permeable forms of important biochemical intermediates using cyclobutene-1-carboxylates (M. Jung & G. Deng, 2012).
Applications in Amino Acid Synthesis
- Research has also been conducted on the synthesis of amino acids using cyclobutane derivatives. This includes the preparation of 2-(aminomethyl)cyclobutane-1-carboxylic acid isomers (Virginie André et al., 2011) and the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids (Christine Gauzy et al., 2004).
Polymerization and Ring-Opening Reactions
- The ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including those related to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, has been studied, showing potential in the creation of polymers (Airong Song et al., 2010). Additionally, the rhodium-catalyzed ring-opening reaction of cyclobutanones with arylboronic acids has been explored (T. Matsuda et al., 2004).
X-ray Structural Analysis
- X-ray diffraction methods have been used to determine the structure of cyclobutane carboxylic acids, providing insights into the molecular conformation and bond lengths (G. M. Reisner et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGGXSABCALFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693225 |
Source
|
Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
151157-45-8 |
Source
|
Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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